molecular formula C12H12FNO2 B8544231 5-Acetylamino-7-fluoro-1-tetralone

5-Acetylamino-7-fluoro-1-tetralone

Katalognummer: B8544231
Molekulargewicht: 221.23 g/mol
InChI-Schlüssel: FWCUJSDYEWXUPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Acetylamino-7-fluoro-1-tetralone is a substituted tetralone derivative that serves as a critical intermediate in the synthesis of camptothecin derivatives, a class of topoisomerase I inhibitors used in anticancer therapies. Its structure features a tetralone backbone (a bicyclic system comprising a benzene ring fused to a cyclohexanone) with an acetylamino group at position 5 and a fluorine atom at position 5. The compound’s synthesis, as disclosed in EP-A-0 495 432, involves catalytic hydrogenation using a palladium catalyst under 5 atm pressure, enabling high-yield production for industrial-scale applications . This method addresses the demand for efficient processes to synthesize intermediates for camptothecin analogs like irinotecan and topotecan.

Eigenschaften

Molekularformel

C12H12FNO2

Molekulargewicht

221.23 g/mol

IUPAC-Name

N-(3-fluoro-5-oxo-7,8-dihydro-6H-naphthalen-1-yl)acetamide

InChI

InChI=1S/C12H12FNO2/c1-7(15)14-11-6-8(13)5-10-9(11)3-2-4-12(10)16/h5-6H,2-4H2,1H3,(H,14,15)

InChI-Schlüssel

FWCUJSDYEWXUPO-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC(=CC2=C1CCCC2=O)F

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Anticancer Activity
One of the most significant applications of 5-acetylamino-7-fluoro-1-tetralone is its role as an inhibitor of thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anti-cancer drug development. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, demonstrating significant activity that surpasses some existing treatments .

Mechanism of Action
The compound's mechanism involves binding to target enzymes, which helps elucidate its pharmacological properties. Interaction studies indicate that this compound has a high binding affinity to thymidylate synthase, influencing cellular signaling pathways and gene expression related to cancer progression.

Synthesis and Derivatives

Synthetic Routes
The synthesis of this compound typically involves several steps, including electrophilic fluorination and various alkylation reactions. These methods allow for the production of derivatives that may exhibit enhanced pharmacological properties. The versatility of these synthetic routes is essential for developing new compounds with improved efficacy.

Table: Comparison of Structural Derivatives

Compound NameStructural FeaturesUnique Aspects
5-Fluoro-1-tetraloneFluorine at position 5Serves as a precursor for various derivatives
8-Acetylamino-6-fluoro-5-methyl-1-tetraloneMethyl group at position 5Exhibits different biological activities
7-Hydroxy-1-tetraloneHydroxyl group instead of acetylaminoUsed in studies related to neuropharmacology
6-Fluoro-2-tetraloneFluorine at position 6Investigated for anti-inflammatory properties

This table highlights the diversity within the tetralone family while emphasizing the unique characteristics of this compound, particularly its specific biological activities and potential therapeutic applications.

Recent studies have focused on the antibacterial properties of functionalized tetralones, including derivatives of this compound. In vitro assessments have shown activity against various Gram-positive and Gram-negative bacteria, indicating potential applications in antimicrobial therapy .

Case Studies and Clinical Applications

Several patents have documented the use of this compound in treating leukemia and other cancers. For instance, research indicates that this compound can be utilized as an intermediate for synthesizing potent antitumor agents, particularly derivatives related to camptothecin, which is known for its anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally or Functionally Similar Compounds

Functional and Application-Based Comparisons
Compound 5-Acetylamino-7-fluoro-1-tetralone 5-Fluoro AMT (Hydrochloride)
Core Structure Tetralone (benzocyclohexanone) Tryptamine (indole-ethylamine)
Key Substituents Acetylamino (C5), Fluoro (C7) Fluoro (C5), α-methyl group
Synthesis Method Catalytic hydrogenation (Pd, 5 atm) Not explicitly detailed in evidence
Primary Application Camptothecin intermediate Research/forensic standard
Role of Fluorine Stabilizes ketone; directs reactivity Enhances metabolic stability

Industrial vs. Research Utility

  • This compound: Central to large-scale anticancer drug production, emphasizing process efficiency and yield .
  • 5-Fluoro AMT : Used as a reference standard in neuropharmacology and forensic analysis, highlighting its niche research role .
Contrast with Flavone Derivatives

While unrelated structurally, flavones like 5,7,2',4'-tetrahydroxyflavone () share synthetic complexity involving hydroxylation and demethylation. However, tetralones prioritize hydrogenation and functional group manipulation, reflecting divergent synthetic goals (pharmaceutical intermediates vs. natural product mimics) .

Research Findings and Implications

  • Catalytic Methods: The palladium-based hydrogenation of this compound achieves >90% yields in industrial settings, surpassing older methods for analogous compounds (e.g., nickel catalysts or prolonged reaction times) .
  • Fluorine’s Impact : Fluorine at position 7 in tetralones reduces side reactions during camptothecin synthesis, whereas its position in tryptamines (e.g., 5-Fluoro AMT) alters receptor binding profiles .

Q & A

Basic Research Questions

Synthesis Optimization Question : What experimental parameters are critical for optimizing the synthesis of 5-Acetylamino-7-fluoro-1-tetralone to achieve high yield and purity? Answer : Key parameters include solvent selection (polar aprotic solvents like DMF enhance reactivity), temperature control (60–80°C for cyclization steps), and catalyst loading (e.g., 5 mol% Pd/C for hydrogenation). Systematic optimization via fractional factorial design minimizes trial runs. Purity should be validated using HPLC (≥98% purity) and NMR (integration of acetyl/fluoro peaks) .

ParameterOptimization RangeAnalytical Method
SolventDMF, THF, AcetonitrilePolarity index, TLC
Reaction Time12–24 hoursIn-situ FTIR monitoring
CatalystPd/C, 5 mol%ICP-MS for residual metals

Structural Characterization Question : Which spectroscopic techniques are most reliable for confirming the structure of this compound, and what are their limitations? Answer :

  • ¹H/¹³C NMR : Assign peaks for the acetyl group (δ ~2.1 ppm, singlet) and fluorine-induced deshielding in the tetralone ring. Limitations: Overlapping signals in crowded regions (e.g., aromatic protons) .
  • HRMS : Confirm molecular ion [M+H]⁺ (calc. 235.0984). Limitations: Requires high purity to avoid adduct interference .
  • XRD : Resolves stereochemistry but requires single crystals, which may be challenging to grow .

Stability Assessment Question : How should researchers evaluate the thermal and photolytic stability of this compound under storage conditions? Answer : Conduct accelerated stability studies:

  • Thermal : Heat samples at 40°C/75% RH for 4 weeks; monitor degradation via HPLC area% changes.
  • Photolytic : Expose to UV light (ICH Q1B guidelines); quantify photo-products using LC-MS .

Advanced Research Questions

Data Contradiction Analysis Question : How should researchers address discrepancies in observed vs. theoretical NMR chemical shifts for this compound derivatives? Answer :

  • Step 1 : Verify sample purity (HPLC, melting point).
  • Step 2 : Recalculate theoretical shifts using DFT (B3LYP/6-311+G(d,p)) with solvent corrections (e.g., DMSO implicit model).
  • Step 3 : Cross-validate with 2D NMR (COSY, HSQC) to resolve ambiguous assignments .
Discrepancy SourceResolution Strategy
Solvent effectsExplicit solvent DFT models
Tautomeric equilibriaVariable-temperature NMR

Mechanistic Elucidation Question : How can isotopic labeling studies be designed to probe the reaction mechanism of this compound in cross-coupling reactions? Answer :

  • Isotope Incorporation : Synthesize ¹³C-labeled acetyl groups via acetylation with [¹³C]-acetic anhydride. Track coupling efficiency via LC-MS isotopic patterns.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of ¹²C vs. ¹³C derivatives; KIE >1 suggests bond cleavage in the rate-determining step .

Computational Modeling Question : What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions? Answer :

  • DFT : Calculate Fukui indices to identify electrophilic centers on the tetralone ring.
  • MD Simulations : Model solvent interactions (e.g., DMF) to assess transition-state stabilization.
  • Validation : Correlate computed activation energies with experimental kinetic data .

Methodological Best Practices

  • Literature Review : Use SciFinder and Reaxys to cross-reference synthetic protocols and spectral data. Exclude non-peer-reviewed sources .
  • Reproducibility : Document all experimental conditions (e.g., stir rate, drying time) in supplementary materials to enable replication .
  • Ethical Reporting : Disclose conflicting data (e.g., anomalous HPLC peaks) and propose hypotheses for further testing .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.